molecular formula La2O3 B073253 Lanthanum oxide CAS No. 1312-81-8

Lanthanum oxide

Cat. No. B073253
Key on ui cas rn: 1312-81-8
M. Wt: 325.809 g/mol
InChI Key: MRELNEQAGSRDBK-UHFFFAOYSA-N
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Patent
US04464539

Procedure details

Lanthanum oxide (La2O3) (212 g, 0.065 mole) was completely dissolved in an aqueous nitric acid solution, after which the solution was concentrated by heating to prepare lanthanum nitrate, to which was added water to give 400 cc of an aqueous lanthanum nitrate solution.
Quantity
212 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-2].[La+3:2].[O-2].[O-2].[La+3].O.[N+:7]([O-:10])([OH:9])=[O:8]>>[N+:7]([O-:10])([O-:9])=[O:8].[La+3:2].[N+:7]([O-:10])([O-:9])=[O:8].[N+:7]([O-:10])([O-:9])=[O:8] |f:0.1.2.3.4,7.8.9.10|

Inputs

Step One
Name
Quantity
212 g
Type
reactant
Smiles
[O-2].[La+3].[O-2].[O-2].[La+3]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
after which the solution was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
by heating
CUSTOM
Type
CUSTOM
Details
to prepare lanthanum nitrate

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[La+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Measurements
Type Value Analysis
AMOUNT: VOLUME 400 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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